molecular formula C17H17N5O2 B6506887 3-(4-methoxyphenyl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]propanamide CAS No. 1428380-70-4

3-(4-methoxyphenyl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]propanamide

Cat. No.: B6506887
CAS No.: 1428380-70-4
M. Wt: 323.35 g/mol
InChI Key: WRLPRZYWEXCTBD-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-N-[6-(1H-Pyrazol-1-yl)pyrimidin-4-yl]propanamide is a complex organic compound characterized by its unique molecular structure. This compound features a methoxyphenyl group, a pyrazolyl group, and a pyrimidinyl group, making it a valuable candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-N-[6-(1H-Pyrazol-1-yl)pyrimidin-4-yl]propanamide typically involves multiple steps, starting with the preparation of the core pyrimidinyl and pyrazolyl groups. These groups are then coupled with the methoxyphenyl group through a series of reactions, including nucleophilic substitution and amide bond formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed:

  • Oxidation: Formation of hydroxyl groups or carboxylic acids.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(4-Methoxyphenyl)-N-[6-(1H-Pyrazol-1-yl)pyrimidin-4-yl]propanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

  • 3-(3-Chloro-6-methyl-1-benzothien-2-yl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine

  • 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban)

Uniqueness: 3-(4-Methoxyphenyl)-N-[6-(1H-Pyrazol-1-yl)pyrimidin-4-yl]propanamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for further research and development.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-(6-pyrazol-1-ylpyrimidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-24-14-6-3-13(4-7-14)5-8-17(23)21-15-11-16(19-12-18-15)22-10-2-9-20-22/h2-4,6-7,9-12H,5,8H2,1H3,(H,18,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLPRZYWEXCTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC(=NC=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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